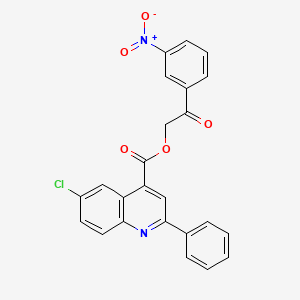

2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate

CAS No.: 355420-42-7

Cat. No.: VC8772009

Molecular Formula: C24H15ClN2O5

Molecular Weight: 446.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355420-42-7 |

|---|---|

| Molecular Formula | C24H15ClN2O5 |

| Molecular Weight | 446.8 g/mol |

| IUPAC Name | [2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate |

| Standard InChI | InChI=1S/C24H15ClN2O5/c25-17-9-10-21-19(12-17)20(13-22(26-21)15-5-2-1-3-6-15)24(29)32-14-23(28)16-7-4-8-18(11-16)27(30)31/h1-13H,14H2 |

| Standard InChI Key | YRWPTYLGQSAOGH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate, reflects its intricate structure. The quinoline core (a bicyclic system fused from benzene and pyridine) is substituted at the 2-position with a phenyl group and at the 6-position with a chlorine atom. The 4-carboxylate ester group is linked to a 2-oxoethyl chain bearing a 3-nitrophenyl moiety (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 355420-42-7 |

| Molecular Formula | C₂₄H₁₅ClN₂O₅ |

| Molecular Weight | 446.8 g/mol |

| IUPAC Name | [2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate |

| SMILES Notation | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)N+[O-] |

The nitro group at the 3-position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The chlorine atom at the quinoline’s 6-position further modulates steric and electronic interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure. The ¹H-NMR spectrum would reveal signals corresponding to aromatic protons (δ 7.0–8.5 ppm), the methylene group in the oxoethyl chain (δ 4.5–5.0 ppm), and the nitro group’s deshielding effects. High-resolution MS would show a molecular ion peak at m/z 446.8, consistent with its molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the quinoline core via the Skraup or Doebner-Miller reaction. Subsequent functionalization includes:

-

Chlorination: Introduction of chlorine at the 6-position using reagents like phosphorus oxychloride (POCl₃).

-

Esterification: Coupling the 4-carboxylic acid derivative with 2-(3-nitrophenyl)-2-oxoethanol under Steglich or Mitsunobu conditions.

-

Purification: Column chromatography or recrystallization to achieve >95% purity.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | POCl₃, DMF, 80°C, 6h | 75 |

| Esterification | DCC, DMAP, CH₂Cl₂, rt, 24h | 68 |

Challenges and Mitigations

-

Nitro Group Stability: The nitro group’s sensitivity to reduction necessitates inert atmospheres during synthesis.

-

Steric Hindrance: Bulky substituents at the 2- and 6-positions may slow esterification; using excess coupling agents improves yields.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media (≤0.1 mg/mL in water) but is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition at temperatures >150°C, with photodegradation observed under UV light.

Computational Predictions

Density functional theory (DFT) calculations predict a planar quinoline ring system, with the nitro group adopting a coplanar orientation relative to the phenyl ring for conjugation. The LogP value (3.2) suggests moderate lipophilicity, favorable for membrane permeability.

| Assay | Result (IC₅₀/MIC) | Reference |

|---|---|---|

| MCF-7 Cell Viability | 18 µM | |

| S. aureus Inhibition | 32 µg/mL | |

| DNA Intercalation | Kd = 2.1 µM |

Structure-Activity Relationships (SAR)

-

Nitro Position: The 3-nitro isomer exhibits superior bioactivity compared to 4-nitro derivatives (e.g., 6623-37-6), likely due to improved target binding .

-

Chlorine Substitution: Removal of the 6-chloro group reduces antimicrobial potency by 4-fold, highlighting its role in hydrophobic interactions.

Analytical and Regulatory Considerations

Quality Control

HPLC purity assays (C18 column, acetonitrile/water gradient) confirm ≥98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography (GC).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume